5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate” is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis

The compound is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .Wissenschaftliche Forschungsanwendungen

pH Indicator

SNARF™-5F is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .

Cell Viability and Proliferation Studies

SNARF™-5F is used in cell viability and proliferation studies . The ability of this compound to indicate pH changes allows researchers to monitor the health and proliferation of cells.

Ionic Homeostasis and Signaling

This compound is used in studies of ionic homeostasis and signaling . Changes in intracellular pH can affect ionic homeostasis and signaling pathways, and SNARF™-5F provides a way to monitor these changes.

Fluorescence Microscopy

SNARF™-5F is used in fluorescence microscopy . Its fluorescence properties make it useful for visualizing pH changes in cells under a microscope.

Flow Cytometry

This compound is also used in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. SNARF™-5F can be used to monitor pH changes in individual cells as they flow past a viewing window.

Microplate Reader Assays

SNARF™-5F is used in microplate reader assays . These assays are used to measure various biochemical and cellular reactions. The fluorescence properties of SNARF™-5F make it a valuable tool in these assays.

Wirkmechanismus

The compound works as a pH indicator, exhibiting a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .

Eigenschaften

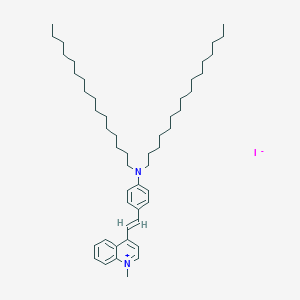

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of 5-(6)-Carboxy RhodFluor with acetoxymethyl chloride followed by the acetylation of the resulting product with acetic anhydride.", "Starting Materials": [ "5-(6)-Carboxy RhodFluor", "Acetoxymethyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 5-(6)-Carboxy RhodFluor in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetoxymethyl chloride dropwise to the mixture and stir for an additional 2 hours.", "Step 3: Pour the mixture into a separatory funnel and extract with DCM. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in DCM and add acetic anhydride and pyridine. Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the mixture into a separatory funnel and extract with methanol. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the final product, 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate." ] } | |

CAS-Nummer |

126208-13-7 |

Molekularformel |

C32H25NO9 |

Molekulargewicht |

567.54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)